3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride

Medicinal Chemistry Structure-Activity Relationship Kinase Probe Design

3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride (CAS 1856038-83-9) is a meta-substituted (3-phenol) aminomethylpyrazole derivative supplied as the hydrochloride salt (MF: C₁₂H₁₄ClF₂N₃O; MW: 289.71). The molecule integrates a 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine core—a privileged fragment in kinase-directed probe discovery—linked via an aminomethylene bridge to a phenolic hydroxyl positioned at the meta carbon of the phenyl ring.

Molecular Formula C12H14ClF2N3O
Molecular Weight 289.71 g/mol
Cat. No. B12233933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride
Molecular FormulaC12H14ClF2N3O
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CNC2=CN(N=C2)CC(F)F.Cl
InChIInChI=1S/C12H13F2N3O.ClH/c13-12(14)8-17-7-10(6-16-17)15-5-9-2-1-3-11(18)4-9;/h1-4,6-7,12,15,18H,5,8H2;1H
InChIKeyRFWXSANWRRWSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride (CAS 1856038-83-9): Procurement-Relevant Identity and Structural Classification


3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride (CAS 1856038-83-9) is a meta-substituted (3-phenol) aminomethylpyrazole derivative supplied as the hydrochloride salt (MF: C₁₂H₁₄ClF₂N₃O; MW: 289.71) . The molecule integrates a 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine core—a privileged fragment in kinase-directed probe discovery—linked via an aminomethylene bridge to a phenolic hydroxyl positioned at the meta carbon of the phenyl ring [1]. Its structural family includes the ortho (2-phenol) regioisomer, the para (4-phenol) analog with an additional methoxy group (CAS 1172971-94-6), and N1-substitution variants lacking the phenol extension (e.g., CAS 1006333-08-9) [2]. The hydrochloride salt form improves solid-state stability and aqueous handling compared to the free base, a practical advantage for reproducible assay preparation.

Why 3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride Cannot Be Replaced by a Generic Pyrazole-Phenol Analog


Generic substitution among pyrazole‑aminomethyl‑phenol congeners is unreliable because the regiochemistry of the phenolic hydroxyl (ortho, meta, or para) and the identity of the N1‑pyrazole substituent each independently control key drug‑design parameters—lipophilicity (log D), hydrogen‑bond donor/acceptor topology, and metabolic stability—that cascade into divergent potency and selectivity profiles [1]. For example, in the difluoroethyl‑pyrazole HPK1 inhibitor series reported by Trzupek et al., moving from an N1‑methyl (analog 6, HPK1 IC₅₀ <3 nM, log D₇.₄ 2.4) to an N1‑difluoroethyl (analog 16a, HPK1 IC₅₀ <3 nM, log D₇.₄ 2.6) retained biochemical potency but fundamentally altered microsomal stability (HLM: 16a <3.0 vs. 6 <5.6 µL min⁻¹ mg⁻¹) and aqueous solubility (16a: 13 vs. 6: 7.3 µM) [1]. Extrapolating this scaffold sensitivity to the present 3‑phenol template, even subtle variations in phenol position or N1‑alkyl group are predicted to produce non‑interchangeable structure‑activity and structure‑property relationships, making strict identity verification essential for reproducible research and chemical procurement.

3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Meta-Phenol Regiochemistry Confers a Unique Hydrogen-Bond Donor/Acceptor Topology vs. Ortho and Para Isomers

The 3‑phenol (meta) substitution pattern of the target compound places the hydroxyl group in a distinct spatial orientation relative to the aminomethyl‑pyrazole pharmacophore compared to the 2‑phenol (ortho) isomer. PubChem‑computed XLogP3 for the free‑base core (C₁₂H₁₃F₂N₃O) is 2.2, with a topological polar surface area (TPSA) of 50.1 Ų, reflecting a balanced partition between lipophilicity and polarity . The ortho isomer is expected to exhibit intramolecular hydrogen bonding between the phenolic OH and the secondary amine, effectively reducing H‑bond donor capacity by one and altering molecular recognition at biological targets. While direct head‑to‑head biological data for both isomers are not publicly available, this conformational distinction is a well‑established determinant of target engagement in fragment‑based and probe‑design campaigns [1]. Procurement of the correct regioisomer is therefore critical; the 2‑phenol analog (available as the hydrochloride, CAS not disclosed on public databases) cannot serve as a like‑for‑like replacement.

Medicinal Chemistry Structure-Activity Relationship Kinase Probe Design

Absence of the 2-Methoxy Group on the Phenyl Ring Preserves an Unencumbered Phenol for Downstream Derivatization vs. the 4-Methoxy Analog

The closest commercially cataloged analog, 4-(((1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)amino)methyl)-2-methoxyphenol (CAS 1172971-94-6), incorporates an additional methoxy substituent at the 2‑position of the phenol ring, increasing the molecular weight from 289.71 (HCl salt) to 283.27 (free base C₁₃H₁₅F₂N₃O₂) and blocking one potential metabolic soft spot on the phenyl ring . While this methoxy group may enhance metabolic stability, it also eliminates the free 2‑position for electrophilic aromatic substitution (e.g., halogenation, nitration) and introduces steric hindrance near the aminomethyl linker, a region often critical for target‑binding complementarity [1]. The target compound, with its unsubstituted phenolic ring, offers a more versatile synthetic handle for late‑stage functionalization, enabling diverse SAR exploration without the need for demethylation steps.

Synthetic Chemistry Fragment Elaboration Chemical Probe Development

Hydrochloride Salt Form Ensures ≥95% Purity and Favorable Aqueous Solubility vs. Free-Base Amine Precursors

The target compound is supplied as the hydrochloride salt with a purity specification of ≥95% (as reported by the ChemicalBook‑listed supplier, Acblock Lab) . In contrast, the simple 1‑(2,2‑difluoroethyl)‑1H‑pyrazol‑4‑amine precursor (CAS 1006333-08-9, free base) is frequently offered at lower purity grades (typically 95% technical) and exhibits lower aqueous solubility due to the absence of the salt‑forming counterion . The hydrochloride salt form of the target compound provides a solid, easily weighable material with enhanced aqueous solubility, which is critical for reproducible preparation of stock solutions in biological assay buffers (e.g., 20 mM HEPES, pH 7.5) where free‑base amines can exhibit variable protonation states and limited solubility.

Chemical Procurement Assay Reproducibility Formulation Science

Lipophilic Efficiency (LipE) of the 1‑(2,2‑Difluoroethyl)‑Pyrazole Fragment is Balanced for CNS‑Permeable Chemical Space vs. Non‑Fluorinated Alkyl Analogs

The 2,2‑difluoroethyl group on the pyrazole N1 position serves as a strategic fluorine substitution that modulates lipophilicity (XLogP3 of the pyrazole‑amine fragment: 0.3) while maintaining a low number of rotatable bonds (2) [1]. This compares favorably to non‑fluorinated N1‑alkyl analogs (e.g., N1‑ethyl‑pyrazole‑4‑amine, predicted XLogP3 ~0.5–0.8) which lack the metabolic shielding of the electron‑withdrawing fluorine atoms and present increased risk for oxidative N‑dealkylation [2]. In the HPK1 inhibitor series, the difluoroethyl substitution (compound 16a) delivered markedly improved human liver microsome (HLM) stability (<3.0 µL min⁻¹ mg⁻¹) compared to the N1‑methyl analog (6: <5.6 µL min⁻¹ mg⁻¹), a ~2‑fold improvement attributable in part to the fluorine effect [2]. While this class‑level inference cannot be directly extrapolated to the 3‑phenol derivative without dedicated metabolic stability data, the consistent trend across the pyrazole‑carboxamide series strongly suggests that the difluoroethyl motif provides a metabolic stability advantage over non‑fluorinated N1‑alkyl congeners.

Physicochemical Property Optimization CNS Drug Design Fluorine Chemistry

3-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride: Evidence‑Based Application Scenarios for Procurement Decision‑Making


Fragment‑Based and Structure‑Guided Probe Discovery Requiring a Defined Meta‑Phenol H‑Bond Vector

The unsubstituted 3‑phenol group provides two H‑bond donors (phenol OH + secondary amine) in a rigid meta orientation, a topology that has been exploited in pyrazole‑phenol inhibitors of MIF (Macrophage Migration Inhibitory Factor) to achieve potencies of 60–70 nM through hydrogen bonding to Asn97 [1]. Researchers pursuing fragment‑based screening or structure‑based design where the phenol acts as a key pharmacophoric element (rather than merely a solubility handle) should procure this specific regioisomer; the 2‑phenol analog, with its intramolecularly capped HBD, would not replicate this binding mode.

Medicinal Chemistry SAR Campaigns Requiring Late‑Stage Phenol Functionalization

The absence of substituents ortho to the phenolic hydroxyl (as confirmed by the ChemSrc SMILES: Oc1cccc(CNc2cnn(CC(F)F)c2)c1) makes this compound a superior starting material for diversification strategies such as O‑alkylation, Mitsunobu coupling, or electrophilic aromatic substitution. In contrast, the 4‑methoxy analog (CAS 1172971-94-6) already occupies one ortho position, limiting the scope of parallel chemistry. Procurement of the target compound supports efficient SAR exploration without a preliminary demethylation step.

Kinase Inhibitor Lead Optimization Leveraging the Metabolic Stability of the N1‑Difluoroethyl Group

The 2,2‑difluoroethyl moiety has been validated in the HPK1 inhibitor program as delivering a ~2‑fold improvement in human liver microsome stability (HLM <3.0 µL min⁻¹ mg⁻¹ for analog 16a vs. <5.6 µL min⁻¹ mg⁻¹ for the N1‑methyl analog 6) [2]. In vitro DMPK‑sensitive programs where microsomal stability is a key progression criterion will benefit from this fluorine‑mediated metabolic shielding. The target compound serves as an advanced intermediate or fragment for constructing elaborated kinase probes with this built‑in stability advantage.

Reliable In‑Vitro Assay Preparation Requiring a Well‑Characterized Hydrochloride Salt

The hydrochloride salt form, supplied at ≥95% purity and available in 1g and 5g packages from Acblock Lab (ChemicalBook) , eliminates the need for in‑house salt formation or purification. This is essential for assay biologists who require consistent stock solution preparation in aqueous buffers (e.g., 20 mM HEPES, pH 7.5) where free‑base amines display variable solubility and protonation states that confound dose‑response measurements.

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